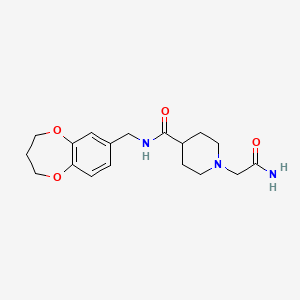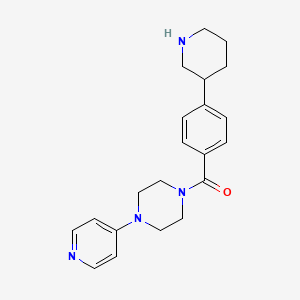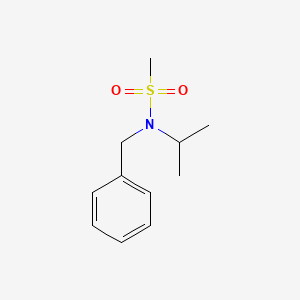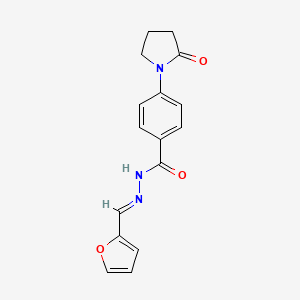
3-phenoxybenzaldehyde O-benzoyloxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenoxybenzaldehyde is a compound with the molecular formula C13H10O2 and a molecular weight of 198.22 . It is a clear light yellow to amber liquid, insoluble in water, but soluble in alcohol, benzene, toluene, and other organic solvents . It is an important intermediate for the synthesis of pyrethroid pesticides .
Synthesis Analysis
The synthesis of 3-phenoxybenzaldehyde involves the catalytic oxidation of 3-phenoxytoluene to generate 3-phenoxybenzoic acid. This is followed by electrolytic reduction to obtain phenoxybenzyl alcohol, and then selective oxidation with sodium hypochlorite to obtain 3-phenoxybenzaldehyde . A series of dibenzo[b,e]ox(thi)epin-11(6H)-one O-benzoyloximes has been synthesized and structurally elucidated by means of IR, 1H-NMR, 13C-NMR, MS, and elemental analysis .Molecular Structure Analysis
The molecular structure of 3-phenoxybenzaldehyde is characterized by a linear formula of C6H5OC6H4CHO . The structure is based on structures generated from information available in ECHA’s databases .Chemical Reactions Analysis
3-Phenoxybenzaldehyde undergoes enantioselective autoinduction during asymmetric hydrocyanation, catalyzed by cyclo[®-phenylalanyl-®-histidyl] . It also undergoes hydrogenation catalyzed by Au/Pt bimetallic core/shell nanoparticles to yield 3-phenoxyphenyl methanol .Physical And Chemical Properties Analysis
3-Phenoxybenzaldehyde has a refractive index of n20/D 1.595 (lit.), a boiling point of 169-169.5 °C/11 mmHg (lit.), and a density of 1.147 g/mL at 25 °C (lit.) . It is sensitive to air and should be stored in a dark place, sealed in dry, room temperature conditions .Applications De Recherche Scientifique
Organic Synthesis and Catalysis
Phenolic compounds, including derivatives of benzaldehyde, are frequently used in organic synthesis and catalysis. For example, the synthesis of mixed-ligand aroylhydrazone complexes of molybdenum demonstrates the use of benzaldehyde derivatives in the preparation of complexes with potential applications in catalysis and material science (Pasayat et al., 2012). Such compounds show significant antibacterial activity, indicating their potential as lead molecules for drug design.
Biological Activities
The investigation into the vasculoprotective effects of phenolic compounds, such as 3-hydroxybenzaldehyde, provides insights into the potential biological activities of phenolic aldehydes. These compounds can inhibit vascular smooth muscle cells' proliferation and endothelial cells' inflammation, suggesting applications in cardiovascular disease treatment (Kong et al., 2016).
Environmental Science
Research on the metabolism of related phenolic compounds, such as the degradation of phenoxybenzoates by specific bacterial strains, highlights the environmental significance of these compounds. These studies are crucial for understanding the fate of chemical pollutants in the environment and developing bioremediation strategies (Topp & Akhtar, 1991).
Material Science
The synthesis and characterization of novel polyazomethines from bis-aldehyde monomers, including derivatives of benzaldehyde, underline the importance of such compounds in material science. These materials exhibit electrical conductivity and have potential applications in electronic devices (Hafeez et al., 2019).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
[(E)-(3-phenoxyphenyl)methylideneamino] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3/c22-20(17-9-3-1-4-10-17)24-21-15-16-8-7-13-19(14-16)23-18-11-5-2-6-12-18/h1-15H/b21-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOAWARWGDHQHI-RCCKNPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)ON=CC2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)O/N=C/C2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-(3-phenoxyphenyl)methylideneamino] benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S*,5R*)-3-[4-(4-hydroxy-1-butyn-1-yl)benzyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5567094.png)
![2-(dimethylamino)ethyl [(2-chlorophenyl)sulfonyl]carbamate](/img/structure/B5567102.png)
![1-[(4-methoxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5567105.png)


![4-[(3,4-dimethoxybenzylidene)amino]-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5567134.png)
![methyl 4-[(4-chlorophenoxy)methyl]benzoate](/img/structure/B5567139.png)

![N'-[(2-chloro-7-methyl-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5567162.png)
![3-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5567165.png)
![methyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5567169.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl 2-furoate](/img/structure/B5567173.png)
![1-[(3-cyclohexyl-5-isoxazolyl)methyl]-3-azepanamine dihydrochloride](/img/structure/B5567183.png)
